molecular formula C8H7ClF2O3S B1399983 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride CAS No. 1487710-75-7

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride

Cat. No.: B1399983
CAS No.: 1487710-75-7
M. Wt: 256.65 g/mol
InChI Key: MTNBZAHIUWTVFR-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride is a substituted benzenesulfonyl chloride derivative featuring ethoxy (-OCH₂CH₃) and fluorine substituents at the 2-, 3-, and 5-positions of the aromatic ring. This compound belongs to a class of sulfonyl chlorides widely used in organic synthesis as sulfonating agents, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems.

Fluorine substituents at the 3- and 5-positions further modulate electron density, enhancing electrophilicity at the sulfonyl chloride group (-SO₂Cl) and affecting solubility and stability .

Properties

IUPAC Name

2-ethoxy-3,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-2-14-8-6(11)3-5(10)4-7(8)15(9,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNBZAHIUWTVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride can be synthesized by reacting 3,5-difluorobenzenesulfonic acid with thionyl chloride under appropriate conditions . This reaction typically involves heating the reactants to facilitate the formation of the sulfonyl chloride derivative.

Chemical Reactions Analysis

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, and other nucleophiles. The major products formed from these reactions are sulfonamide derivatives and other sulfonyl-containing compounds .

Scientific Research Applications

Synthetic Applications

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride serves as a key building block in the synthesis of complex organic molecules. Its sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions. This property is beneficial for introducing various functional groups into organic compounds.

Reactivity Overview

The sulfonyl chloride moiety can undergo reactions such as:

  • Nucleophilic Substitution :
    RSO2Cl+NuRSO2Nu+ClR-SO_2Cl+Nu\rightarrow R-SO_2-Nu+Cl^-
    where RR represents the aromatic ring and NuNu is a nucleophile.
  • Hydrolysis :
    RSO2Cl+H2ORSO2OH+HClR-SO_2Cl+H_2O\rightarrow R-SO_2OH+HCl

This reactivity enables the formation of sulfonamides and other derivatives that are crucial in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

Due to its ability to modify biological molecules, this compound finds applications in drug development. It can be utilized to synthesize benzenesulfonamide derivatives, which have shown potential in treating various diseases, including anti-HIV activities .

Case Study: Anti-HIV Compounds

Research indicates that derivatives of benzenesulfonamides synthesized from sulfonyl chlorides exhibit potent anti-HIV activity. For instance, compounds such as N-(quinolin-8-yl)benzenesulfonamide derivatives demonstrate significant efficacy against HIV-1 .

Biological Applications

In addition to its synthetic utility, this compound can be employed in biological research. The compound may serve as a precursor for developing probes used in biological imaging and diagnostics, enhancing the visualization of cellular processes.

Material Science Applications

The compound's properties make it suitable for producing specialty chemicals and materials with unique characteristics. Its ability to modify polymer structures can lead to the development of materials with enhanced thermal stability and mechanical properties.

Environmental Impact and Safety

While utilizing this compound, it is essential to consider its environmental impact and safety measures due to its reactivity and potential hazards associated with sulfonyl chlorides. Proper handling protocols must be established to mitigate risks related to exposure or accidental release into the environment .

Summary Table of Applications

Application AreaDescriptionExample Compounds
Synthetic ChemistryBuilding block for complex organic synthesisSulfonamides
PharmaceuticalsSynthesis of biologically active compounds including anti-HIV agentsN-(quinolin-8-yl)benzenesulfonamides
Biological ResearchDevelopment of imaging probes for diagnosticsImaging agents
Material ScienceProduction of specialty chemicals with enhanced propertiesModified polymers

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can readily react with nucleophiles to form stable sulfonamide bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-ethoxy-3,5-difluorobenzenesulfonyl chloride with structurally related sulfonyl and acyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
This compound* C₈H₆ClF₂O₃S 270.65 (calculated) 2-OCH₂CH₃, 3-F, 5-F Benzenesulfonyl chloride
4-Bromo-3,5-difluorobenzenesulfonyl chloride C₆H₂BrClF₂O₂S 291.49 4-Br, 3-F, 5-F Benzenesulfonyl chloride
(3,5-Difluorophenyl)methanesulfonyl chloride C₇H₅ClF₂O₂S 234.63 (calculated) 3-F, 5-F (on phenyl), -CH₂SO₂Cl Methanesulfonyl chloride
2-(3,5-Difluorophenyl)ethanoyl chloride C₈H₅ClF₂O 190.57 3-F, 5-F (on phenyl), -COCl Acyl chloride
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃O 213.56 3-Cl, 5-CF₃ Acyl chloride

*Note: The molecular formula and weight for this compound are extrapolated based on structural analogs.

Spectroscopic and Computational Data

While direct spectroscopic data for this compound are unavailable, studies on similar ethoxy-substituted compounds (e.g., 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide) demonstrate the utility of IR linear-dichroic (IR-LD) spectroscopy and ab initio calculations for structural elucidation . These methods could predict vibrational modes and electronic environments for the target compound.

Key Research Findings and Limitations

  • Synthetic Routes: Ethoxy-substituted sulfonyl chlorides are typically synthesized via sulfonation of substituted benzene derivatives followed by chlorination.
  • Safety and Handling : Sulfonyl chlorides are generally moisture-sensitive and corrosive. While hazard data for this compound are unavailable, analogs like 3-chloro-5-(trifluoromethyl)benzoyl chloride lack comprehensive safety profiles, underscoring the need for cautious handling .

Biological Activity

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and various applications in research and industry.

  • Chemical Formula : C9H8ClF2O2S
  • Molecular Weight : 252.68 g/mol
  • CAS Number : 1409618-37-6

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethoxy-3,5-difluorobenzenesulfonamide with thionyl chloride or phosphorus oxychloride. The process is usually conducted in an organic solvent under controlled conditions to ensure high yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Biological Activity

The compound has shown promise in several biological evaluations:

  • Antitumor Activity : Research indicates that derivatives of sulfonamides, including those related to this compound, exhibit significant antitumor properties by inhibiting the PI3K/AKT/mTOR signaling pathway. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines such as HCT-116 .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For example, it has been shown to block the phosphorylation process of AKT at low concentrations, effectively disrupting cancer cell proliferation .
  • Potential as a Pharmaceutical Intermediate : Due to its unique structural features, this compound serves as a valuable building block in the synthesis of more complex organic molecules with potential therapeutic applications .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • A study focused on a series of sulfonamide derivatives demonstrated that modifications in the aromatic structure significantly influenced their inhibitory activity against PI3Kα and mTOR pathways. Specifically, compounds with difluoro substituents showed enhanced potency .
CompoundPI3Kα Inhibition (%)IC50 (µM) HCT-116ClogP
22c360.92 ± 0.414.27
17a390.85 ± 0.305.21
17b210.91 ± 0.394.07

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride?

  • Methodology :

  • Step 1 : Start with 3,5-difluorophenol. Introduce the ethoxy group via nucleophilic substitution using ethyl bromide in the presence of a base (e.g., K₂CO₃) at 80–100°C in DMF .
  • Step 2 : Sulfonate the intermediate using chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C) to avoid over-sulfonation.
  • Step 3 : Purify via recrystallization in non-polar solvents (e.g., hexane) to isolate the sulfonyl chloride. Monitor reaction progress using TLC (silica gel, eluent: 3:1 hexane/ethyl acetate).
  • Validation : Confirm purity via HPLC (>98%) and compare spectral data (e.g., IR, ¹⁹F NMR) with analogous fluorinated sulfonyl chlorides .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Identify characteristic S=O stretching vibrations (~1370 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
  • ¹H/¹⁹F NMR : Use deuterated chloroform (CDCl₃) to resolve signals for ethoxy (-OCH₂CH₃, δ 1.3–1.5 ppm) and aromatic protons. ¹⁹F NMR detects fluorine environments (e.g., para- vs. ortho-substitution) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion [M]⁺ at m/z ≈ 252 (C₈H₆ClF₂O₃S) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in ¹⁹F NMR data for fluorinated sulfonyl chlorides?

  • Approach :

  • Solvent Effects : Test multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess chemical shift variability due to hydrogen bonding .
  • Decoupling Experiments : Use ¹H-¹⁹F heteronuclear correlation (HETCOR) to differentiate coupling patterns in crowded spectra.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3,5-difluorobenzoyl chloride, δF ≈ -110 ppm in CDCl₃) .

Q. What experimental designs are optimal for studying hydrolytic stability under varying pH?

  • Protocol :

  • Kinetic Studies : Dissolve the compound in buffered solutions (pH 2–12) at 25°C. Monitor hydrolysis via UV-Vis (λ = 260 nm, sulfonate formation) or LC-MS .
  • Activation Energy : Perform Arrhenius analysis at 10–50°C to calculate degradation rates.
  • Control Variables : Use inert atmospheres (N₂) to exclude oxidative side reactions.

Q. How can the sulfonation step be optimized to minimize byproducts?

  • Strategies :

  • Temperature Control : Maintain ≤5°C during chlorosulfonic acid addition to suppress di-sulfonation .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
  • In Situ Monitoring : Use FTIR to track SO₃H intermediate formation and adjust stoichiometry dynamically .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a fume hood are mandatory due to corrosive (H314) and respiratory (H335) hazards .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.
  • Storage : Keep desiccated at -20°C in amber glass to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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